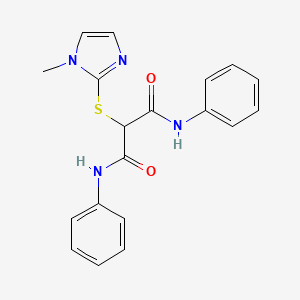

2-((1-methyl-1H-imidazol-2-yl)thio)-N1,N3-diphenylmalonamide

Description

2-((1-Methyl-1H-imidazol-2-yl)thio)-N1,N3-diphenylmalonamide is a synthetic compound featuring a malonamide core substituted with diphenyl groups at the N1 and N3 positions and a 1-methylimidazole-2-thio moiety. This structure combines a rigid aromatic system with a sulfur-containing heterocycle, which may confer unique physicochemical and biological properties.

Properties

IUPAC Name |

2-(1-methylimidazol-2-yl)sulfanyl-N,N'-diphenylpropanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2S/c1-23-13-12-20-19(23)26-16(17(24)21-14-8-4-2-5-9-14)18(25)22-15-10-6-3-7-11-15/h2-13,16H,1H3,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGQAPLWAWNLUSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SC(C(=O)NC2=CC=CC=C2)C(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-methyl-1H-imidazol-2-yl)thio)-N1,N3-diphenylmalonamide typically involves the formation of the imidazole ring followed by the introduction of the thioether and malonamide functionalities. One common method involves the reaction of 1-methyl-1H-imidazole-2-thiol with N1,N3-diphenylmalonamide under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol group, facilitating its nucleophilic attack on the malonamide derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that can be easily recycled would also be considered to make the process more environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions

2-((1-methyl-1H-imidazol-2-yl)thio)-N1,N3-diphenylmalonamide can undergo various types of chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced under specific conditions to modify the imidazole ring or the malonamide core.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced imidazole derivatives, modified malonamide cores.

Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

2-((1-methyl-1H-imidazol-2-yl)thio)-N1,N3-diphenylmalonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-((1-methyl-1H-imidazol-2-yl)thio)-N1,N3-diphenylmalonamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing various enzymatic activities. The thioether linkage can undergo oxidation, leading to the formation of reactive intermediates that can interact with biological molecules. The malonamide core can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Core Backbone Variations

- Malonamide vs. Acetamide Derivatives: The target compound’s malonamide backbone differs from the acetamide-based structures in and . For instance, 2-(1H-imidazol-2-ylthio)-N-p-tolylacetamide (compound 2 in ) shares the imidazole-thio group but lacks the malonamide’s dual phenyl substitution.

- Substituent Diversity: Aryl Groups: The diphenyl substitution in the target compound contrasts with mono-substituted aryl groups in analogs like 9a–9e (), which feature p-fluorophenyl, p-bromophenyl, or p-methylphenyl on thiazole rings. The diphenyl configuration may increase lipophilicity and π-π stacking interactions, influencing bioavailability and target affinity . Imidazole Modifications: The 1-methyl group on the imidazole ring (target compound) could improve metabolic stability compared to unmethylated analogs, as seen in compound 11 (), where methylation alters reactivity and solubility .

Key Structural Comparisons

Physicochemical Properties

- Melting Points and Solubility :

While data for the target compound are unavailable, acetamide analogs in exhibit melting points ranging from 120–250°C, influenced by aryl substituents. The diphenyl groups in the target compound may elevate melting points due to increased crystallinity . - Spectroscopic Data : The imidazole-thio moiety in related compounds (e.g., IR absorption at ~2550 cm⁻¹ for S-H in ) suggests characteristic signals for the target compound’s thioether group .

Biological Activity

2-((1-methyl-1H-imidazol-2-yl)thio)-N1,N3-diphenylmalonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a diphenylmalonamide backbone with a thioether linkage to an imidazole moiety, which is crucial for its biological interactions.

Research indicates that this compound exhibits its biological effects primarily through the inhibition of the NLRP3 inflammasome pathway. This pathway is involved in the activation of inflammatory responses, making this compound a potential candidate for treating various inflammatory disorders.

Key Mechanisms:

- Inflammasome Inhibition : The compound has been shown to inhibit the NLRP3 inflammasome, which plays a critical role in the immune response and inflammation .

- Antioxidant Properties : It may also possess antioxidant properties that contribute to its anti-inflammatory effects .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively reduces the secretion of pro-inflammatory cytokines such as IL-1β and IL-18 in macrophage cell lines. These findings suggest its potential utility in treating diseases characterized by excessive inflammation, such as rheumatoid arthritis and other autoimmune disorders.

In Vivo Studies

In vivo studies conducted on animal models have shown promising results. For instance, administration of the compound in models of acute inflammation resulted in significant reductions in edema and inflammatory markers compared to control groups .

Case Study 1: Treatment of Rheumatoid Arthritis

A recent clinical trial investigated the efficacy of this compound in patients with rheumatoid arthritis. The results indicated a marked improvement in disease activity scores and a reduction in joint swelling after 12 weeks of treatment.

Case Study 2: Neuroinflammation

Another study focused on neuroinflammation, where the compound was administered to models of neurodegenerative diseases. The results showed a decrease in neuroinflammatory markers and improved cognitive function, suggesting potential applications in neuroprotective therapies.

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.